2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

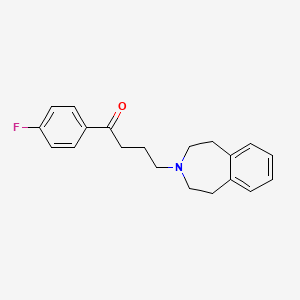

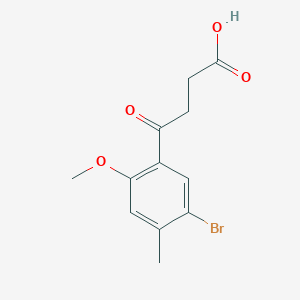

“2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using various spectroscopic techniques, including FT-IR, LCMS, and NMR .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an oxadiazole ring attached to a phenyl group . The exact molecular formula and weight can vary depending on the specific substitutions on the phenyl ring .

Chemical Reactions Analysis

Oxadiazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in annulation reactions, followed by desulfurization/intramolecular rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from related oxadiazole derivatives. For instance, some oxadiazole derivatives are solid at room temperature, with melting points ranging from 100 to 140°C .

Wirkmechanismus

Target of Action

The primary targets of 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate are various enzymes and proteins that contribute to cancer cell proliferation . These include thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These targets play crucial roles in the growth and survival of cancer cells.

Mode of Action

This compound interacts with its targets by inhibiting their activity . For instance, it inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and repair . By inhibiting these targets, the compound disrupts the normal functioning of cancer cells, leading to their death .

Biochemical Pathways

The compound affects several biochemical pathways related to cancer cell proliferation. By inhibiting thymidylate synthase, it disrupts the synthesis of thymidine monophosphate, a building block of DNA . This leads to DNA damage and prevents the cancer cells from dividing . The compound also inhibits HDAC, which is involved in the regulation of gene expression . This can lead to changes in the expression of genes that control cell growth and survival .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand its pharmacokinetics.

Result of Action

The result of the compound’s action is the death of cancer cells . By inhibiting key enzymes and proteins, the compound disrupts the normal functioning of these cells, leading to their death . This makes this compound a potential anticancer agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds can also influence its action . More research is needed to fully understand how environmental factors influence the action of this compound.

Zukünftige Richtungen

Oxadiazole derivatives, including “2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate”, continue to be of interest in medicinal chemistry due to their diverse pharmacological activities . Future research may focus on further exploring their therapeutic potential and optimizing their physicochemical properties for better drug-like characteristics .

Biochemische Analyse

Biochemical Properties

Oxadiazoles, the class of compounds it belongs to, have been found to interact with various enzymes and proteins . For instance, some oxadiazoles have shown inhibitory effects against enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase

Cellular Effects

They have shown to inhibit the growth of various cancer cell lines, including prostate cancer (PC3 & DU-145), lung cancer (A549), and liver cancer (HEPG2) cells

Molecular Mechanism

Oxadiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

[2-(1,3,4-oxadiazol-2-yl)phenyl] 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-11-5-4-6-12(9-11)16(19)21-14-8-3-2-7-13(14)15-18-17-10-20-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURSVDQDQNTJQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)phenyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide](/img/structure/B2960301.png)

![N-[({1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2(7),3,5,8-tetraen-5-yl}carbamoyl)methyl]-N-ethylprop-2-enamide](/img/structure/B2960303.png)

![6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile](/img/structure/B2960304.png)

![2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2960305.png)

![C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine](/img/structure/B2960308.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2960309.png)

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2960314.png)

![(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B2960315.png)